molecular formula C21H19ClN2O4S B6053403 N~1~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

N~1~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

Numéro de catalogue: B6053403
Poids moléculaire: 430.9 g/mol
Clé InChI: GBZQBXHTCXZNSS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~1~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its therapeutic potential in various autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis. CP-690,550 is a potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways of many cytokines involved in the immune response.

Mécanisme D'action

CP-690,550 is a potent inhibitor of N~1~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide enzymes, which play a crucial role in the signaling pathways of many cytokines involved in the immune response. By inhibiting this compound enzymes, CP-690,550 blocks the downstream signaling of several cytokines, including interleukin-2, interleukin-6, interleukin-12, and interferon-gamma, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects
CP-690,550 has been shown to reduce the levels of several pro-inflammatory cytokines, including interleukin-6, tumor necrosis factor-alpha, and interferon-gamma, in both preclinical and clinical studies. It also reduces the activation of T cells and B cells, leading to a decrease in the production of autoantibodies and inflammatory mediators.

Avantages Et Limitations Des Expériences En Laboratoire

CP-690,550 has several advantages for lab experiments, including its high potency and specificity for N~1~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide enzymes, which allows for precise modulation of the immune response. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Orientations Futures

CP-690,550 has shown promising results in preclinical and clinical studies for its therapeutic potential in various autoimmune diseases. Future research could focus on optimizing its dosage and administration, as well as exploring its potential in combination with other immunomodulatory drugs. Additionally, further studies are needed to evaluate its long-term safety and efficacy in different patient populations.

Méthodes De Synthèse

The synthesis of CP-690,550 involves several steps, starting with the reaction of 3-chlorobenzoyl chloride with methylsulfonyl aniline to obtain N~1~-(3-chlorophenyl)-N~2~-(methylsulfonyl)aniline. This intermediate is then reacted with 4-phenoxybenzoyl chloride to form N~1~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide.

Applications De Recherche Scientifique

CP-690,550 has been extensively studied in preclinical and clinical trials for its therapeutic potential in various autoimmune diseases. It has shown promising results in reducing inflammation and improving clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Propriétés

IUPAC Name

N-(3-chlorophenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c1-29(26,27)24(15-21(25)23-17-7-5-6-16(22)14-17)18-10-12-20(13-11-18)28-19-8-3-2-4-9-19/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZQBXHTCXZNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)Cl)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.